UK-1

Vue d'ensemble

Description

UK 1 est un métabolite cytotoxique dérivé de la bactérie Streptomyces sp. 517-02. Il a suscité un intérêt considérable en raison de ses puissantes propriétés anticancéreuses et de sa capacité à inhiber la réplication du virus de l’hépatite C (VHC) .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de UK 1 implique la fermentation de Streptomyces sp. 517-02. Le processus de fermentation est suivi d’étapes d’extraction et de purification pour isoler le composé. Les détails spécifiques concernant les voies de synthèse et les conditions de réaction sont exclusifs et varient souvent en fonction du rendement et de la pureté souhaités .

Méthodes de Production Industrielle

La production industrielle de UK 1 implique généralement des procédés de fermentation à grande échelle. La bactérie Streptomyces sp. 517-02 est cultivée dans des conditions contrôlées pour maximiser le rendement en UK 1. Après la fermentation, le composé est extrait à l’aide de solvants organiques et purifié par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions

UK 1 subit diverses réactions chimiques, notamment :

Oxydation : UK 1 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de UK 1, modifiant potentiellement ses propriétés biologiques.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme d’analogues ayant des groupes fonctionnels modifiés .

Applications de la Recherche Scientifique

UK 1 a un large éventail d’applications en recherche scientifique, notamment :

Chimie : UK 1 est utilisé comme composé modèle pour étudier la synthèse et la réactivité des métabolites cytotoxiques.

Biologie : Les chercheurs utilisent UK 1 pour étudier ses effets sur les processus cellulaires et son potentiel en tant qu’agent thérapeutique.

Médecine : Les puissantes propriétés anticancéreuses et antivirales de UK 1 en font un candidat prometteur pour le développement de médicaments.

Industrie : UK 1 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité .

Applications De Recherche Scientifique

UK 1 has a wide range of scientific research applications, including:

Chemistry: UK 1 is used as a model compound to study the synthesis and reactivity of cytotoxic metabolites.

Biology: Researchers use UK 1 to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: UK 1’s potent anticancer and antiviral properties make it a promising candidate for drug development.

Industry: UK 1 is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Mécanisme D'action

UK 1 exerce ses effets par le biais de multiples mécanismes :

Activité Anticancéreuse : UK 1 induit l’apoptose (mort cellulaire programmée) dans les cellules cancéreuses en ciblant des voies moléculaires spécifiques impliquées dans la prolifération et la survie cellulaires.

Activité Antivirale : UK 1 inhibe la réplication du virus de l’hépatite C en interférant avec la synthèse de l’ARN viral et la production de protéines

Comparaison Avec Des Composés Similaires

UK 1 est unique en raison de sa double activité en tant qu’agent anticancéreux et antiviral. Des composés similaires comprennent :

Doxorubicine : Un antibiotique anticancéreux qui induit également l’apoptose dans les cellules cancéreuses.

Ribavirine : Un médicament antiviral utilisé pour traiter l’hépatite C, qui inhibe également la synthèse de l’ARN viral

UK 1 se distingue par son large spectre d’activité et son potentiel d’utilisation dans des thérapies combinées pour améliorer l’efficacité du traitement.

Activité Biologique

UK-1 is a compound of increasing interest in the field of pharmacology and medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a methoxyfuranocoumarin , a subclass of coumarins known for their various therapeutic properties. These compounds have been studied for their potential applications in treating conditions such as inflammation, infections, and even cancer.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits both antibacterial and antifungal properties. The compound has been tested against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting growth.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | High |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various assays. Studies have indicated that this compound can significantly reduce inflammation markers in vitro. For instance, its effectiveness was measured using the MTT assay to assess cell viability under inflammatory conditions.

Case Study: In vitro Analysis

- Cell Line Used : Human neuroblastoma cells (SH-SY5Y)

- Assay : MTT assay

- Concentration Tested : 0.1 µM to 10 µM

- Results : Significant reduction in oxidative stress-induced cell damage was observed at concentrations above 1 µM .

The mechanisms through which this compound exerts its biological effects are multifaceted. It is believed to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

Enzyme Inhibition

Research has shown that this compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies suggest that specific structural features of this compound enhance its binding affinity to target proteins involved in disease processes.

Key Findings from Docking Studies :

Propriétés

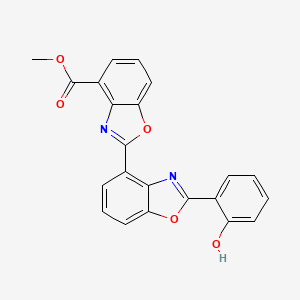

IUPAC Name |

methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c1-27-22(26)14-8-5-11-17-19(14)24-21(29-17)13-7-4-10-16-18(13)23-20(28-16)12-6-2-3-9-15(12)25/h2-11,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIDJMAXLRJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=C4C(=CC=C3)OC(=N4)C5=CC=CC=C5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-53-3 | |

| Record name | UK 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.